molecular formula C22H20N2O3 B303057 2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide

2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide

Numéro de catalogue B303057
Poids moléculaire: 360.4 g/mol
Clé InChI: BXYKVSIBNNYZAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide, also known as PHA-767491, is a small molecule inhibitor that has been shown to have potential in the field of cancer research. This compound was first synthesized in 2007 and has since been the subject of numerous studies investigating its mechanism of action and potential applications in cancer treatment.

Mécanisme D'action

The exact mechanism of action of 2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide is not fully understood, but it is believed to act by inhibiting the activity of the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the cell cycle and DNA damage response, and inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that treatment with this compound can lead to DNA damage and cell cycle arrest in cancer cells. Additionally, this compound has been shown to induce apoptosis and inhibit angiogenesis, both of which are important processes in cancer development and progression.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide is that it has been shown to have a broad spectrum of activity against different types of cancer cells. Additionally, this compound has been shown to have relatively low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to optimize its use in clinical settings.

Orientations Futures

There are several potential future directions for research on 2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide. One area of interest is the development of more potent and selective CHK1 inhibitors, which may be more effective in treating cancer. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify biomarkers that can be used to predict response to this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in cancer patients.

Méthodes De Synthèse

The synthesis of 2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide involves a multi-step process that begins with the reaction of 2-phenoxymethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoylphenylacetic acid to form the amide bond. The resulting compound is then treated with sodium hydroxide to deprotect the phenolic hydroxyl group, resulting in the final product.

Applications De Recherche Scientifique

2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide has been shown to have potential in the treatment of a variety of cancers, including breast, lung, and colon cancer. Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells both in vitro and in vivo. Additionally, this compound has been shown to have synergistic effects when used in combination with other anticancer agents, such as paclitaxel and gemcitabine.

Propriétés

Formule moléculaire

C22H20N2O3

Poids moléculaire

360.4 g/mol

Nom IUPAC

N-[3-[(2-phenoxyacetyl)amino]phenyl]-2-phenylacetamide

InChI

InChI=1S/C22H20N2O3/c25-21(14-17-8-3-1-4-9-17)23-18-10-7-11-19(15-18)24-22(26)16-27-20-12-5-2-6-13-20/h1-13,15H,14,16H2,(H,23,25)(H,24,26)

Clé InChI

BXYKVSIBNNYZAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3

SMILES canonique

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.